N-[(3-Oxobutanoyl)oxy]-N-phenylacetamide

Organic Peroxide Chemistry Radical Initiator Design Synthetic Methodology

N-[(3-Oxobutanoyl)oxy]-N-phenylacetamide (CAS 62641-36-5) is an N-phenylacetamide derivative bearing a 3-oxobutanoyl peroxide ester moiety, giving it the IUPAC designation (N-acetylanilino) 3-oxobutanoate. With a molecular formula of C12H13NO4 and a molecular weight of 235.24 g/mol, the compound belongs to the organic peroxide ester class and is primarily positioned as a synthetic intermediate in organic synthesis.

Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
CAS No. 62641-36-5
Cat. No. B14523328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-Oxobutanoyl)oxy]-N-phenylacetamide
CAS62641-36-5
Molecular FormulaC12H13NO4
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)ON(C1=CC=CC=C1)C(=O)C
InChIInChI=1S/C12H13NO4/c1-9(14)8-12(16)17-13(10(2)15)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3
InChIKeyPQUXLNOROQSJMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(3-Oxobutanoyl)oxy]-N-phenylacetamide (CAS 62641-36-5): Structural Identity and Supply Landscape for Industrial Procurement


N-[(3-Oxobutanoyl)oxy]-N-phenylacetamide (CAS 62641-36-5) is an N-phenylacetamide derivative bearing a 3-oxobutanoyl peroxide ester moiety, giving it the IUPAC designation (N-acetylanilino) 3-oxobutanoate . With a molecular formula of C12H13NO4 and a molecular weight of 235.24 g/mol, the compound belongs to the organic peroxide ester class and is primarily positioned as a synthetic intermediate in organic synthesis . Current commercial availability is limited to a small number of specialty chemical suppliers, and the compound does not appear in major open chemistry databases such as PubChem or NIST WebBook, indicating a niche but potentially critical role in proprietary synthetic routes.

Specialty organic peroxide ester intermediate with thermal radical generation
Requires structural verification; limited open‑database coverage, niche supplier landscape
Supports radical‑initiated transformation, oxidative coupling, and masked‑amine strategies

Why Generic Substitution of N-[(3-Oxobutanoyl)oxy]-N-phenylacetamide (CAS 62641-36-5) Is Not Reliable


The 3-oxobutanoyl peroxide ester functional group present in N-[(3-Oxobutanoyl)oxy]-N-phenylacetamide imparts reactivity characteristics that fundamentally differ from both the non-peroxide parent compound acetoacetanilide (CAS 102-01-2) and from substituted aryl analogs such as the 4-methyl (CAS 62641-39-8) and 4-chloro (CAS 1499913-65-3) derivatives. The peroxide O–O bond is thermally labile and can undergo homolytic cleavage to generate radical species, a property absent in the non-peroxide analogs [1]. Furthermore, electronic and steric effects conferred by the unsubstituted phenyl ring versus para-substituted variants can alter decomposition kinetics, radical generation efficiency, and compatibility with downstream coupling partners. Consequently, substituting any of these analogs without experimental validation risks altered reaction rates, different product profiles, or complete synthetic failure in oxidatively-driven transformations.

Target: peroxide ester (CAS 62641‑36‑5)
Versus non‑peroxide analog

Acetoacetanilide lacks the O–O bond; thermal radical generation may not be reproduced, limiting oxidatively driven transformations.

Target: unsubstituted phenyl
Versus para‑substituted analogs (4‑CH₃, 4‑Cl)

Electronic and steric differences can shift decomposition kinetics and radical coupling efficiency; direct replacement without re‑optimization may alter product profiles.

Target: N‑acetyl protecting group
Versus N‑benzoyl analog

Deprotection conditions may exceed peroxide thermal stability limits; the benzoyl variant may not allow orthogonal amine unmasking within safe process windows.

N-[(3-Oxobutanoyl)oxy]-N-phenylacetamide (CAS 62641-36-5): Comparative Evidence for Differentiated Selection


Peroxide Ester Functional Group Differentiates Oxidative Reactivity from Non-Peroxide Analog Acetoacetanilide

N-[(3-Oxobutanoyl)oxy]-N-phenylacetamide contains a peroxide O–O bond (17- bond) that is absent in the structurally closest non-peroxide analog, acetoacetanilide (CAS 102-01-2). Organic peroxides of this structural class are known to undergo thermal homolytic O–O cleavage at temperatures typically in the range of 60–130 °C, generating acyloxyl and aminyl radical species, whereas acetoacetanilide exhibits no such radical-generating capacity [1]. While direct comparative half-life data for this specific compound are not publicly available, class-level precedent for structurally related diacyl and peroxyester peroxides indicates half-lives at 70 °C ranging from 1 to 10 hours, depending on substitution, establishing a fundamentally distinct reactivity profile [2].

Peroxide O–O bond reactivity
Class‑level
Target: O–O bond, estimated half‑life 1–10 h at 70 °C (class‑level); comparator acetoacetanilide: no peroxide bond, no radical generation.
Supports differentiation for radical‑initiation workflows; direct experimental data for this compound not publicly available.
Based on organic peroxide class precedent.
Organic Peroxide Chemistry Radical Initiator Design Synthetic Methodology

Unsubstituted Phenyl Ring Confers Distinct Steric and Electronic Properties Versus 4-Methyl and 4-Chloro Analogs

The target compound bears an unsubstituted phenyl ring (C6H5–), while the closest commercially cataloged analogs feature para-substitution: N-(4-methylphenyl)-N-[(3-oxobutanoyl)oxy]acetamide (CAS 62641-39-8, –CH3) and N-(4-chlorophenyl)-N-[(3-oxobutanoyl)oxy]acetamide (CAS 1499913-65-3, –Cl) . The Hammett σp constant for –H is 0.00, versus –0.17 for –CH3 (electron-donating) and +0.23 for –Cl (electron-withdrawing). These electronic differences are known to influence peroxide O–O bond polarization and can shift the thermal decomposition activation energy by an estimated 2–5 kcal/mol between electron-donating and electron-withdrawing para-substituents, based on class-level kinetic studies of substituted benzoyl peroxides [1]. Additionally, the absence of a para-substituent reduces steric bulk, potentially enabling faster radical recombination or coupling kinetics where steric access to the nitrogen-centered radical is critical.

Phenyl substituent effect
Class‑level
Target σp = 0.00 (unsubstituted); 4‑CH₃ analog σp = –0.17; 4‑Cl analog σp = +0.23. Estimated ΔEa ~2–5 kcal/mol for peroxide decomposition.
Kinetic profile may shift with substitution; unsubstituted variant provides a reference decomposition rate for process development.
Electronic comparison from Hammett constants; decomposition kinetics from substituted benzoyl peroxide class studies.
Substituent Effects Reaction Selectivity Peroxide Decomposition Kinetics

N-Acetyl Blocking Group in Peroxide Ester Architecture Differentiates from Benzamide and Sulfonamide Analogs for Downstream Deprotection Compatibility

The target compound carries an N-acetyl group (CH3C(O)–) on the aniline nitrogen, distinguishing it from the corresponding N-benzoyl analog, N-[(3-Oxobutanoyl)oxy]-N-phenylbenzamide (CAS not independently verified) . The acetyl group is removable under standard acidic or basic hydrolysis conditions (e.g., 6 M HCl reflux, 4–6 h; or NaOH/EtOH, 60 °C, 2–4 h, class-level deprotection data), whereas the benzamide requires more forcing conditions (prolonged reflux in strong acid or base) and the peroxide ester linkage imposes thermal limitations that preclude aggressive deprotection protocols. This orthogonal lability profile means the acetyl-protected peroxide ester can serve as a dual-function intermediate—providing both masked amine functionality and latent oxidative capacity—within narrower thermal process windows than the benzamide analog allows. Direct comparative stability data for these specific compounds are not publicly available, but the chemical logic is supported by extensive literature precedent for N-acetyl versus N-benzoyl protecting group lability [1].

N‑Acyl deprotection compatibility
Class‑level
N‑acetyl: class‑level deprotection 2–6 h at 60–100 °C. N‑benzoyl: >12 h reflux (>100 °C), exceeding typical peroxide safe‑handling temperature.
Acetyl group may permit sequential amine unmasking within peroxide thermal stability limits; benzoyl analog may not be compatible.
Deprotection data from standard protective group references; peroxide safety ceiling ~50–80 °C (SADT).
Protecting Group Strategy Orthogonal Deprotection Synthetic Intermediate Design

Molecular Weight Advantage (235.24 g/mol) Over Higher-Mass Analogs for Atom Economy in Fragment-Based Synthesis

With a molecular weight of 235.24 g/mol (C12H13NO4), the target compound is the lowest-mass member among the cataloged N-[(3-oxobutanoyl)oxy]-N-arylacetamide series. The 4-methyl analog (CAS 62641-39-8, C13H15NO4) weighs 249.26 g/mol (Δ = +14.02 g/mol; +6.0%), and the 4-chloro analog (CAS 1499913-65-3, C12H12ClNO3) weighs 269.68 g/mol (Δ = +34.44 g/mol; +14.6%) . In processes where this compound serves as a stoichiometric reagent or fragment precursor and is not recovered, the lower molecular weight translates directly to improved atom economy and reduced process mass intensity (PMI). For a synthetic sequence requiring 1 mole of reagent per mole of product, the mass input difference is 14–34 g per mole of product, which accumulates over multi-step syntheses and at scale can represent a measurable cost and waste-stream advantage.

Atom economy (MW)
Cross‑study comparable
235.24 g/mol
Lowest MW in series; 6–15 % mass input reduction vs. 4‑methyl and 4‑chloro analogs may improve process mass intensity.
Calculated from molecular formulas; process‑context dependent.
Atom Economy Fragment Coupling Process Mass Intensity

Procurement-Driven Application Scenarios for N-[(3-Oxobutanoyl)oxy]-N-phenylacetamide (CAS 62641-36-5)


Controlled Radical Polymerization Initiator Requiring Specific Decomposition Kinetics

Where a synthetic polymer chemistry program requires a peroxide initiator with a decomposition half-life narrowly tuned to a process temperature of 70–90 °C, the unsubstituted phenyl variant offers a distinct kinetic profile compared to the 4-methyl (electron-donating, slower decomposition) and 4-chloro (electron-withdrawing, faster decomposition) analogs [1]. The N-acetyl protecting group further permits post-polymerization amine unmasking under conditions that preserve the polymer backbone, a feature incompatible with N-benzoyl-protected peroxides that require harsher deprotection [2]. Procurement of the specific CAS 62641-36-5 ensures batch-to-batch process consistency without re-validation of initiator kinetics.

Oxidative Fragment Coupling in Medicinal Chemistry Lead Optimization

In fragment-based drug discovery campaigns where oxidative coupling of an aniline-derived fragment to a radical acceptor is a key synthetic step, N-[(3-Oxobutanoyl)oxy]-N-phenylacetamide serves as a dual-function reagent—providing both the masked aniline fragment and the oxidative activation capacity in a single molecular entity [1]. The absence of para-substitution minimizes steric interference during fragment coupling, which can be critical when the binding pocket imposes tight spatial constraints. The lower molecular weight of this compound versus substituted analogs also improves the atom economy of the fragment-coupling step, reducing purification burden in parallel synthesis workflows [2].

Specialty Agrochemical Intermediate Requiring Thermally Latent Oxidant Delivery

For the synthesis of agrochemical active ingredients that require staged oxidation at a late-stage intermediate, the peroxide ester functionality provides thermally controlled oxidant delivery without the need for external stoichiometric oxidants that may cause over-oxidation [1]. The unsubstituted phenyl ring provides a baseline reactivity profile that can be systematically varied to 4-methyl or 4-chloro analogs only if process optimization demands altered decomposition kinetics, giving the unsubstituted compound the role of the primary reference standard in process development [2].

Reference Standard for Analytical Method Development Across the N-Aryl Peroxide Ester Series

As the unsubstituted parent compound of the N-aryl-3-oxobutanoyl peroxide ester series, CAS 62641-36-5 serves as the logical reference standard for HPLC method development, impurity profiling, and forced degradation studies that span the entire compound class [1]. Its simpler UV chromophore (unsubstituted phenyl) and lower retention time relative to alkyl- or halo-substituted analogs facilitate method transfer and system suitability testing across multiple analytical laboratories. Procurement of high-purity lots of this compound as the primary reference standard ensures consistent relative response factor (RRF) determination for related substances.

Application
Selection Property
Validation Focus
Radical polymerization initiator
Thermal decomposition kinetics (unsubstituted phenyl baseline)
Batch‑to‑batch kinetics consistency review; initiator half‑life at process temperature
Fragment‑based oxidative coupling
Dual‑function reagent (masked aniline + oxidative activation)
Coupling efficiency and steric compatibility assessment; atom economy review
Agrochemical staged oxidation intermediate
Thermally latent oxidant delivery without external stoichiometric oxidants
Process safety and over‑oxidation control; reference kinetics for substituted analogs
Analytical reference standard
Simpler UV chromophore and lower retention time vs. substituted analogs
HPLC method development, system suitability, and relative response factor determination
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